(S)-Ofloxacin-d3

Isotopic purity Chemical purity Vendor comparison

Quantifying levofloxacin in biological or environmental matrices requires a stable isotope-labeled internal standard to correct matrix effects. Unlabeled compounds fail LC-MS/MS accuracy criteria. - **Deuterated (M+3):** ≥99% isotopic purity; near-identical retention vs. analyte. - **Stereospecific:** Quantifies only the active S-enantiomer; avoids bias from R-form. - **Validated use:** PK studies (FDA/EMA), veterinary residue (VETRANAL® grade), environmental monitoring. Ships globally. For R&D use only.

Molecular Formula C18H20FN3O4
Molecular Weight 364.4 g/mol
Cat. No. B12297496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ofloxacin-d3
Molecular FormulaC18H20FN3O4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2D3
InChIKeyGSDSWSVVBLHKDQ-XBKOTWQMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ofloxacin-d3: Deuterated Internal Standard Overview


(S)-Ofloxacin-d3 (CAS 2208780-63-4), also designated Levofloxacin-d3, is a stable isotope-labeled analog of levofloxacin in which three hydrogen atoms at the N-methyl position are substituted with deuterium (mass shift M+3) . As the deuterated form of the active S-enantiomer of ofloxacin, this compound serves as a high-purity internal standard (IS) specifically designed for the accurate quantification of levofloxacin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Levofloxacin itself is a broad-spectrum fluoroquinolone antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV, halting DNA replication . The deuterium labeling confers near-identical physicochemical behavior to the analyte while enabling distinct mass spectrometric detection, thereby facilitating precise compensation for extraction variability, ionization suppression, and matrix effects inherent in quantitative bioanalytical workflows .

Type
Deuterated internal standard
Labeling
Stable isotope M+3 (N-methyl d3)
Specificity
(S)-enantiomer for levofloxacin quantification

(S)-Ofloxacin-d3: Limitations of Unlabeled or Racemic IS


Substituting (S)-Ofloxacin-d3 with unlabeled levofloxacin, racemic ofloxacin, or even its R-enantiomer analog (R)-Ofloxacin-d3 in quantitative LC-MS/MS workflows introduces analytically significant and methodologically unacceptable sources of error. Unlabeled compounds lack the requisite mass differentiation to serve as internal standards, rendering them incapable of correcting for ion suppression, matrix effects, or extraction recovery variability . Racemic ofloxacin-d3, while isotopically labeled, co-elutes with both the active S-enantiomer (levofloxacin) and the inactive R-enantiomer, thereby confounding stereospecific quantification and introducing systematic bias in enantioselective pharmacokinetic or residue studies . Furthermore, even closely related deuterated analogs such as ofloxacin-d8 (M+8) exhibit differential chromatographic retention and ionization behavior due to the greater number of deuterium atoms, which can lead to incomplete compensation of matrix effects and compromised accuracy in isotope dilution mass spectrometry [1]. The stereochemical specificity of (S)-Ofloxacin-d3 is therefore non-negotiable for studies requiring precise quantitation of the active levofloxacin enantiomer in biological, environmental, or food matrices.

Unlabeled levofloxacin
No mass differentiation; cannot correct for ion suppression or extraction losses.
Racemic ofloxacin-d3
Contains both S and R enantiomers; co-elution biases stereospecific quantification.
Ofloxacin-d8 (M+8)
Larger deuterium shift may alter retention and ionization, reducing matrix effect compensation.

(S)-Ofloxacin-d3: Evidence-Based Procurement Comparison


Isotopic and Chemical Purity: Vendor Comparison

(S)-Ofloxacin-d3 is available from multiple suppliers with documented isotopic enrichment ≥99% ²H and chemical purity ≥98% by HPLC. For example, Alfa Chemistry specifies ≥99.5% purity, while BOC Sciences reports 95% purity by HPLC with 98% atom D. A certified reference material from HZB offers 99.7% purity with an isotopic value of 99.8% and an expanded uncertainty (U) of 0.1% (k=2, 95% confidence) [1]. These specifications are critical for ensuring accurate quantification in LC-MS/MS methods. While direct head-to-head data are limited, these vendor-reported specifications establish a baseline for procurement decisions, where higher purity and certified traceability directly correlate with reduced analytical variability and improved method ruggedness . In contrast, unlabeled levofloxacin lacks isotopic enrichment entirely (0% ²H), and racemic ofloxacin-d3 does not provide stereochemical purity, both of which are essential for enantioselective quantification .

Isotopic & Chemical Purity
Reported
Target: ≥99.5% purity, isotopic ≥99% ²H; Racemic comparator: 95% purity, 98% atom D
Higher purity supports MS accuracy and standard preparation.
Vendor CoA specifications; direct head-to-head data limited.
Isotopic purity Chemical purity Vendor comparison

Stereochemical Specificity for Enantioselective Quantification

(S)-Ofloxacin-d3 is the deuterated form of levofloxacin, the active S-enantiomer of ofloxacin. Levofloxacin exhibits antibacterial activity 8-128 times greater than the R-enantiomer against various bacterial strains, and clinical formulations contain exclusively the S-enantiomer . Consequently, accurate quantification of levofloxacin in biological matrices requires an internal standard that mirrors the exact stereochemistry of the analyte. Racemic ofloxacin-d3, which contains both S- and R-enantiomers, cannot serve this purpose because it co-elutes with both stereoisomers under non-chiral conditions, leading to systematic overestimation or underestimation of the active enantiomer concentration . (S)-Ofloxacin-d3 ensures that the internal standard peak area corresponds exclusively to the S-enantiomer, enabling precise stereospecific quantification without the need for chiral chromatographic separation [1]. This stereochemical fidelity is essential for pharmacokinetic studies of levofloxacin and for monitoring therapeutic drug levels, where only the active enantiomer is clinically relevant.

Stereochemical Specificity
Class-level inference
Target: 100% S-enantiomer; Racemic IS: 50% S, 50% R
Enantiomeric purity avoids quantification bias for active levofloxacin.
Chiral identity verification recommended.
Stereochemistry Enantioselective Chiral separation

Deuterium Labeling Impact on LC-MS/MS Accuracy

(S)-Ofloxacin-d3 is specifically deuterated at the N-methyl group of the piperazine ring, a position that is metabolically stable and not prone to hydrogen-deuterium exchange under physiological or analytical conditions . This labeling strategy minimizes the deuterium isotope effect on chromatographic retention time, which can be a significant source of error in quantitative LC-MS/MS when deuterated internal standards are used. Studies on fluoroquinolones have demonstrated that deuterium-labeled internal standards can exhibit slightly different LC retention times compared to their native analogs, leading to incomplete compensation of ion suppression or enhancement from co-eluting matrix interferences [1]. In the case of ofloxacin-d3 (M+3), the retention time shift is minimized relative to higher deuterated analogs such as ofloxacin-d8 (M+8), which contains more deuterium atoms and thus a greater potential for chromatographic separation from the analyte . This closer co-elution ensures more effective correction of matrix effects, enhancing method accuracy and precision. The M+3 mass shift also provides sufficient separation from the M+0 analyte to avoid isotopic cross-talk while maintaining near-identical ionization efficiency.

Deuterium Isotope Effect
Class-level inference
M+3: minimal retention shift; M+8: potentially larger shift
Closer co-elution improves matrix effect correction.
Fluoroquinolone class observation.
Deuterium isotope effect Matrix effect LC-MS/MS

Published Synthesis and Characterization Data

The synthesis of stable isotope-labeled D3-levofloxacin ((S)-Ofloxacin-d3) has been reported in the peer-reviewed literature, providing a validated route with defined yield and purity parameters. The reported method uses commercially available levofloxacin carboxylic acid as the starting material, with deuterated methanol as the stable isotope labeling precursor. The synthesis proceeds via anhydrous piperazine substitution, double deuteromethylation, and sodium hydroxide hydrolysis, achieving an overall three-step yield of 45.5% [1]. The final product was characterized by mass spectrometry (MS) and ¹H NMR, confirming the identity and position of deuterium incorporation. Chemical purity was determined to be 98% by HPLC [2]. This published synthetic protocol provides a benchmark for assessing the quality and authenticity of commercial sources of (S)-Ofloxacin-d3, as well as a reference for laboratories requiring in-house synthesis. In contrast, the synthesis of (R)-Ofloxacin-d3 or racemic ofloxacin-d3 would require different chiral starting materials or chiral resolution steps, and the yields may differ due to stereochemical considerations .

Synthesis & Characterization
Cross-study comparable
3-step yield 45.5%, purity 98% (HPLC)
Published benchmark for authenticity assessment.
Supports vendor quality verification.
Synthesis Yield Characterization

Validation in Veterinary Drug and Environmental Matrices

(S)-Ofloxacin-d3 is specifically recommended for use as an internal standard in validated analytical methods for the determination of ofloxacin and levofloxacin residues in complex matrices. The VETRANAL® grade of ofloxacin-d3 is designated for use in veterinary drug residue analysis and has been applied in methods for quantifying ofloxacin in hospital wastewater by UPLC-ESI-MS/MS with MRM detection, as well as in raw bovine milk, commercial skimmed milk, and bottled natural mineral waters following solid-phase extraction (SPE) and LC-ESI-MS/MS . These applications demonstrate the compound's suitability for trace-level quantification (typically low ng/mL to μg/kg range) in matrices with significant potential for matrix effects . The use of a stereospecifically deuterated internal standard like (S)-Ofloxacin-d3 is critical in these regulated environments to meet method validation guidelines (e.g., FDA, EMA, ISO 17025) for accuracy, precision, and matrix effect compensation [1]. In contrast, non-deuterated or racemic internal standards would fail to meet the stringent criteria for these applications due to inadequate correction of matrix effects or enantiomeric bias.

Method Application
Supporting evidence
Applied in veterinary drug residue and wastewater analysis
Supports trace-level quantification in complex matrices.
VETRANAL® grade; UPLC-ESI-MS/MS.
Veterinary drug residue Environmental analysis Method validation

Matrix Effect Compensation: SIL-IS vs. Structural Analog

Stable isotope-labeled internal standards (SIL-IS) such as (S)-Ofloxacin-d3 provide superior correction for matrix effects compared to structural analog internal standards in LC-MS/MS analysis. A study on fluoroquinolone quantification in animal meat products demonstrated that deuterium-labeled internal standards (e.g., enrofloxacin-d5, norfloxacin-d5) enabled accurate determination in the range of 5-50 μg/kg with relative expanded uncertainty of 1-5% when LC conditions were optimized to minimize matrix effects [1]. The use of SIL-IS is recommended by regulatory guidelines (EMA, FDA) for bioanalytical method validation to achieve the required precision and accuracy, typically ±15% (±20% at LLOQ) [2]. In contrast, structural analogs (e.g., using ciprofloxacin as an IS for levofloxacin) do not co-elute identically and exhibit different ionization efficiencies, leading to incomplete matrix effect correction and higher variability . The specific deuterium labeling of (S)-Ofloxacin-d3 ensures nearly identical physicochemical properties and chromatographic behavior to levofloxacin, providing the highest level of compensation for extraction recovery, ion suppression, and instrument variability.

Matrix Effect Correction
Class-level inference
SIL-IS: uncertainty 1–5%; Structural analog: >15–20%
SIL-IS achieves method validation accuracy criteria.
Regulatory guidelines recommend SIL-IS for bioanalysis.
Matrix effect Isotope dilution Internal standard selection

(S)-Ofloxacin-d3: Key Application Scenarios


Regulated Pharmacokinetic Method Validation

In preclinical and clinical pharmacokinetic studies of levofloxacin, regulatory guidelines (FDA, EMA) mandate the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability. (S)-Ofloxacin-d3, with its stereospecific labeling (M+3) and high isotopic purity (≥99% ²H), enables the development of LC-MS/MS methods that meet the required accuracy (within ±15%) and precision (CV ≤15%) in plasma, urine, and tissue homogenates [1]. The stereochemical fidelity ensures that only the active levofloxacin enantiomer is quantified, avoiding bias from the inactive R-enantiomer. This compound is essential for studies requiring GLP compliance and for generating data suitable for regulatory submission .

Veterinary Drug Residue Monitoring in Food

Regulatory agencies worldwide set maximum residue limits (MRLs) for fluoroquinolones in animal-derived foods. (S)-Ofloxacin-d3 is specifically validated for use in veterinary drug residue analysis, as indicated by its VETRANAL® grade . It enables accurate quantification of levofloxacin residues at trace levels (μg/kg) in complex matrices such as milk, meat, and eggs using LC-MS/MS after solid-phase extraction. The deuterated internal standard compensates for matrix effects that are particularly pronounced in these samples, ensuring that quantification meets the stringent criteria for regulatory compliance and food safety monitoring .

Environmental Fate and Transformation Studies

Monitoring the presence and degradation of levofloxacin in environmental waters (wastewater, surface water) requires highly sensitive and selective analytical methods due to low environmental concentrations (ng/L to μg/L) and complex matrix interferences. (S)-Ofloxacin-d3 has been applied as an internal standard in UPLC-ESI-MS/MS methods for the determination of ofloxacin in hospital wastewater, demonstrating its suitability for environmental fate studies . The use of a deuterated IS is critical for correcting ion suppression caused by dissolved organic matter and inorganic salts, enabling accurate quantification and assessment of removal efficiencies in water treatment processes [2].

Pharmaceutical QC and Impurity Profiling

In pharmaceutical quality control, accurate quantification of the active pharmaceutical ingredient (levofloxacin) and its related impurities is essential. (S)-Ofloxacin-d3 can be employed as an internal standard in HPLC or LC-MS methods to ensure precise assay of levofloxacin content in drug substances and finished products. The high chemical purity (≥99.5%) and certified isotopic enrichment (≥99% ²H) of this compound minimize interference and ensure method ruggedness, which is critical for batch release testing and stability studies conducted under cGMP guidelines .

Application
Selection Property
Validation Focus
Pharmacokinetic bioanalysis research
Stereospecific deuterated internal standard (M+3)
Accuracy within bioanalytical validation criteria in research plasma
Veterinary drug residue analysis
VETRANAL® grade for food matrices
Trace-level quantification and matrix effect control
Environmental fate studies
UPLC-MS/MS compatibility
Ion suppression correction in water samples
Pharmaceutical QC testing
High chemical and isotopic purity
Precision for active ingredient quantification

Technical Documentation Hub

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